molecular formula C18H14O3 B12086760 3-Fluoranthenol, acetate CAS No. 65593-28-4

3-Fluoranthenol, acetate

Katalognummer: B12086760
CAS-Nummer: 65593-28-4
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: UIIFCMJEAPZNMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoranthenol, acetate is a chemical compound with the molecular formula C18H12O2. It is an acetate ester derivative of 3-Fluoranthenol, which is a monohydroxy polycyclic aromatic hydrocarbon (PAH) metabolite. This compound is known for its role as an intermediate in the synthesis of other chemical substances and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoranthenol, acetate typically involves the acetylation of 3-Fluoranthenol. The reaction is carried out by reacting 3-Fluoranthenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoranthenol, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Fluoranthenol, acetate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Fluoranthenol, acetate involves its interaction with specific molecular targets and pathways. As an acetate ester, it can undergo hydrolysis to release 3-Fluoranthenol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its acetate ester functional group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Eigenschaften

CAS-Nummer

65593-28-4

Molekularformel

C18H14O3

Molekulargewicht

278.3 g/mol

IUPAC-Name

acetic acid;fluoranthen-3-ol

InChI

InChI=1S/C16H10O.C2H4O2/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13;1-2(3)4/h1-9,17H;1H3,(H,3,4)

InChI-Schlüssel

UIIFCMJEAPZNMP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.